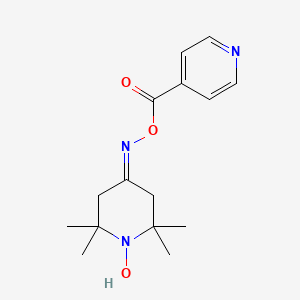
Pyridine-4-carboxylic acid, 2,2,6,6-tetramethyl-1-hydroxy-4-piperidinylidenamino ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and functional groups that contribute to its reactivity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with pyridine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A related compound known for its use as a radical scavenger and in oxidation reactions.
2,2,6,6-Tetramethylpiperidine: Another similar compound used in organic synthesis and as a precursor for other derivatives.
Uniqueness
(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE stands out due to its combined piperidine and pyridine rings, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] pyridine-4-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-14(2)9-12(10-15(3,4)18(14)20)17-21-13(19)11-5-7-16-8-6-11/h5-8,20H,9-10H2,1-4H3 |
InChI Key |
VWUJVCQBFXREPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NOC(=O)C2=CC=NC=C2)CC(N1O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















